

# A Comprehensive Technical Guide to 4,5-Diethylocta-3,5-diene

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## Compound of Interest

Compound Name: 4,5-Diethylocta-3,5-diene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4,5-Diethylocta-3,5-diene**, including its chemical identifiers, physicochemical properties, and key synthetic methodologies. Given its nature as a conjugated diene, this document also explores its potential reactivity, particularly in cycloaddition reactions, which are fundamental in synthetic chemistry and drug discovery.

## Chemical Identity and Nomenclature

**4,5-Diethylocta-3,5-diene** is a conjugated diene whose nomenclature and identifiers can vary based on its stereochemistry. The general structure refers to an eight-carbon chain with double bonds at the 3rd and 5th positions, and ethyl groups at the 4th and 5th positions. Different spatial arrangements of the substituents around the double bonds lead to distinct stereoisomers.

Identifier	Value	Source
IUPAC Name (Unspecified Stereochemistry)	4,5-diethylocta-3,5-diene	PubChem CID 30582[1]
CAS Number (Unspecified Stereochemistry)	21293-03-8	PubChem CID 30582[1]
IUPAC Name ((3E) isomer)	(3E)-4,5-diethylocta-3,5-diene	PubChem CID 102187918[2]
IUPAC Name ((3E,5Z) isomer)	(3E,5Z)-4,5-diethylocta-3,5-diene	Benchchem[3]
CAS Number ((3Z,5E) isomer)	21293-02-7	Benchchem[3]

## Physicochemical Properties

The following table summarizes the computed physicochemical properties for the non-stereospecific version of **4,5-Diethylocta-3,5-diene**. These values are crucial for understanding its behavior in various solvents and experimental conditions.

Property	Value	Unit	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub>	-	PubChem CID 30582[1]
Molecular Weight	166.30	g/mol	PubChem CID 30582[1]
XLogP3 (Computed Lipophilicity)	5.3	-	PubChem CID 30582[1]
Topological Polar Surface Area	0	Å <sup>2</sup>	PubChem CID 30582[1]
Heavy Atom Count	12	-	PubChem CID 30582[1]
Complexity	141	-	PubChem CID 30582[1]

## Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of conjugated dienes like **4,5-Diethylocta-3,5-diene** often requires stereoselective methods. A key approach mentioned in the literature for a related isomer is a stepwise double Wittig reaction.<sup>[3]</sup>

This protocol is based on a general procedure for creating specific double bond geometries using the Wittig reaction.

Objective: To synthesize (3Z,5E)-**4,5-diethylocta-3,5-diene**.

Materials:

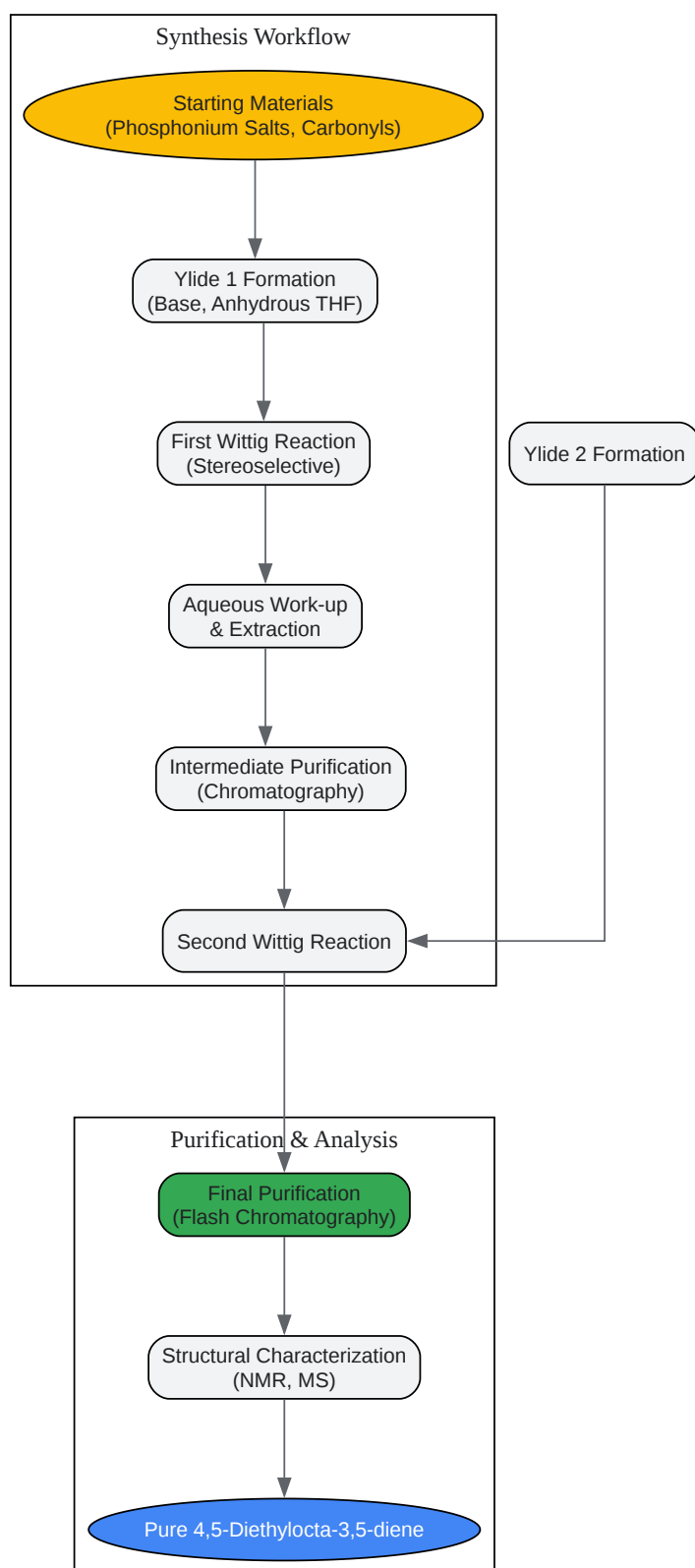
- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- 4-oxo-oct-5-enal (or a suitable precursor)
- 3-diethylphosphonium bromide (or a suitable precursor)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
- Magnetic stirrer and heating mantle
- Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
- Silica gel for column chromatography

Methodology:

- Step 1: Formation of the First Ylide (E-selective):
  - Suspend ethyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
  - Cool the suspension to 0°C in an ice bath.

- Slowly add one equivalent of n-BuLi solution. The solution should turn a deep red or orange color, indicating the formation of the phosphorus ylide.
- Stir the mixture at this temperature for 1 hour.
- Step 2: First Wittig Reaction:
  - Dissolve the starting ketone-aldehyde (4-oxo-oct-5-enal) in anhydrous THF.
  - Slowly add the solution of the carbonyl compound to the ylide solution at 0°C.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
  - Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl).
  - Extract the product with diethyl ether or hexane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the intermediate product (the E-configured enone) via flash column chromatography.
- Step 3: Formation of the Second Ylide (Z-selective):
  - In a separate flask, prepare the second ylide from 3-diethylphosphonium bromide using the same procedure as in Step 1. The use of a salt-free ylide or specific reaction conditions can promote Z-selectivity.
- Step 4: Second Wittig Reaction:
  - Dissolve the purified intermediate from Step 2 in anhydrous THF.
  - Add this solution to the second ylide prepared in Step 3.
  - Stir at room temperature overnight or until TLC indicates the consumption of the starting material.
  - Work-up the reaction as described in Step 2.

- Step 5: Purification and Characterization:
  - Purify the final product, **4,5-Diethylocta-3,5-diene**, using flash column chromatography.
  - Characterize the final product using NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) to confirm the structure and stereochemistry, and Mass Spectrometry to confirm the molecular weight.



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General workflow for the synthesis and purification of **4,5-Diethylocta-3,5-diene**.

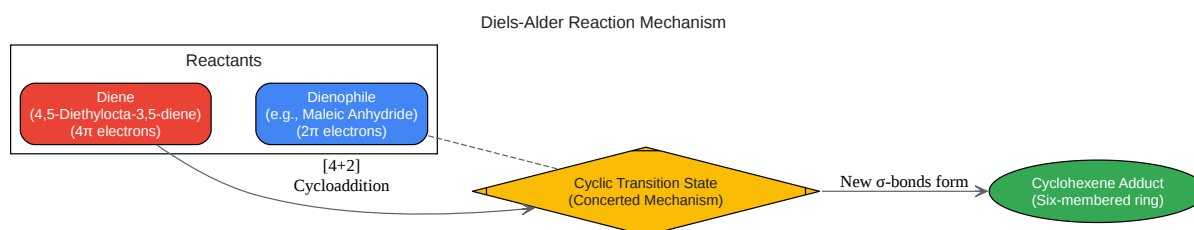
## Chemical Reactivity and Potential Applications

As a conjugated diene, **4,5-Diethylocta-3,5-diene** is expected to undergo reactions typical of this functional group. The most significant of these is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings.[4][5]

The Diels-Alder reaction involves the interaction of the 4  $\pi$ -electrons of the conjugated diene with the 2  $\pi$ -electrons of a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[6] The reaction is thermally allowed and proceeds through a concerted, cyclic transition state.[4] The reactivity is governed by the electronic properties of both the diene and the dienophile.

- Diene: Must be able to adopt an s-cis conformation. Electron-donating groups on the diene can increase the rate of reaction with electron-poor dienophiles.[4]
- Dienophile: Reactivity is enhanced by electron-withdrawing groups (e.g., -CHO, -COR, -CN), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6]

This reaction is highly stereospecific and provides a reliable method for constructing complex cyclic systems, a common feature in many pharmaceutical agents.



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Logical diagram of the Diels-Alder [4+2] cycloaddition reaction.

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## References

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